molecular formula C11H12FNO2 B15227698 (R)-2-Fluoro-6-(pyrrolidin-2-yl)benzoic acid

(R)-2-Fluoro-6-(pyrrolidin-2-yl)benzoic acid

Katalognummer: B15227698
Molekulargewicht: 209.22 g/mol
InChI-Schlüssel: SVLDYPLFHJDVBW-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Fluoro-6-(pyrrolidin-2-yl)benzoic acid is a compound that features a fluorine atom and a pyrrolidine ring attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Fluoro-6-(pyrrolidin-2-yl)benzoic acid typically involves the construction of the pyrrolidine ring followed by its attachment to the benzoic acid core. One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, which is then functionalized with a fluorine atom and attached to the benzoic acid moiety. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization and functionalization processes .

Industrial Production Methods

Industrial production of ®-2-Fluoro-6-(pyrrolidin-2-yl)benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Fluoro-6-(pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

®-2-Fluoro-6-(pyrrolidin-2-yl)benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of ®-2-Fluoro-6-(pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrrolidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-2-Fluoro-6-(pyrrolidin-2-yl)benzoic acid is unique due to the specific combination of a fluorine atom and a pyrrolidine ring attached to a benzoic acid core. This unique structure confers specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C11H12FNO2

Molekulargewicht

209.22 g/mol

IUPAC-Name

2-fluoro-6-[(2R)-pyrrolidin-2-yl]benzoic acid

InChI

InChI=1S/C11H12FNO2/c12-8-4-1-3-7(10(8)11(14)15)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2,(H,14,15)/t9-/m1/s1

InChI-Schlüssel

SVLDYPLFHJDVBW-SECBINFHSA-N

Isomerische SMILES

C1C[C@@H](NC1)C2=C(C(=CC=C2)F)C(=O)O

Kanonische SMILES

C1CC(NC1)C2=C(C(=CC=C2)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.